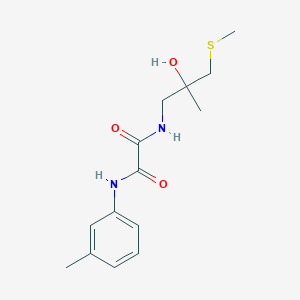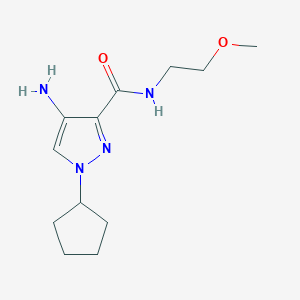
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide, also known as HTMT-2, is a compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is not fully understood. However, it is believed that the compound acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine release. Additionally, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide may also modulate the activity of certain ion channels, which can further enhance dopamine release.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has been shown to have several biochemical and physiological effects. In addition to increasing dopamine release, it has also been found to increase the levels of other neurotransmitters, including norepinephrine and serotonin. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has also been shown to enhance cognitive function and memory consolidation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide in lab experiments is its ability to enhance dopamine release, which can be useful in studying reward-motivated behavior. Additionally, N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects.
However, there are also limitations to using N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the effects of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide may vary depending on the dosage and administration route used.
Orientations Futures
There are several future directions for research on N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide. One potential application is in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide may be able to enhance dopamine release and improve motor function in Parkinson's patients.
Another potential application is in the study of addiction and substance abuse. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has been shown to enhance reward-motivated behavior, which can be useful in understanding the neural mechanisms underlying addiction.
Finally, further research is needed to fully understand the mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide and its potential applications in other areas of neuroscience research.
Méthodes De Synthèse
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide can be synthesized through a multi-step process that involves the reaction of m-toluidine with oxalyl chloride, followed by the addition of 2-mercapto-2-methyl-3-hydroxypropionic acid and sodium hydroxide. The resulting compound is then purified through recrystallization.
Applications De Recherche Scientifique
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the striatum.
Propriétés
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-4-6-11(7-10)16-13(18)12(17)15-8-14(2,19)9-20-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHWOKLQWEWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)


![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)


![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)


![6-fluoro-N-{[2-(2-methylphenoxy)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2621027.png)
